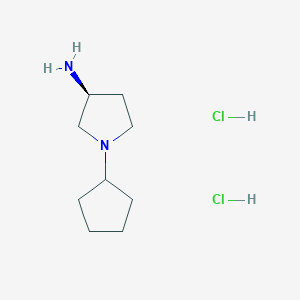

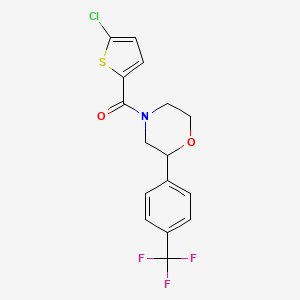

Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrahydrofuran-3-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as TTA-1 and belongs to the class of thiazepine derivatives. TTA-1 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Synthesis and Polymer Chemistry

Tetrahydrofuran derivatives are pivotal in the synthesis of polymers. Moszner et al. (2006) described the synthesis of a new monomer using tetrahydrofuran in the presence of other reactants, highlighting THF's role in producing polymers with improved hydrolytic stability and adhesive properties without cytotoxic effects Moszner et al., 2006.

Medicinal Chemistry

In medicinal chemistry, THF derivatives serve as scaffolds for drug development. A study by Shaffer et al. (2015) identified a tetrahydrofuran ether class as potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators, showcasing THF derivatives' utility in enhancing cognitive functions potentially Shaffer et al., 2015.

Organic Synthesis and Catalysis

Tetrahydrofuran derivatives also find applications in organic synthesis and catalysis. Bacchi et al. (2005) demonstrated the catalytic oxidative carbonylation of prop-2-ynyl alpha-ketoesters to yield tetrahydrofuran and related derivatives, indicating the versatility of THF compounds in synthetic organic chemistry Bacchi et al., 2005.

Energy and Environmental Research

In the context of energy and environmental research, THF derivatives are explored for their role in gas hydrate formation, which has implications for carbon dioxide capture and energy storage. Babu et al. (2016) investigated THF as a promoter for pre-combustion capture of carbon dioxide, demonstrating its potential in enhancing the efficiency of gas hydrate-based carbon capture technologies Babu et al., 2016.

Analytical and Physical Chemistry

Furthermore, THF derivatives are utilized in analytical and physical chemistry for studying molecular interactions and kinetics. Giri et al. (2017) provided a kinetic study on the reaction of tetrahydrofuran with OH radicals, offering insights into the combustion chemistry of THF as a biofuel candidate and its intermediates during the oxidation of conventional fuels Giri et al., 2017.

Propiedades

IUPAC Name |

oxolan-3-yl 1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S2/c16-14(20-11-4-7-19-10-11)15-5-3-13(12-2-1-8-21-12)22(17,18)9-6-15/h1-2,8,11,13H,3-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFFGZBPPVKSHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

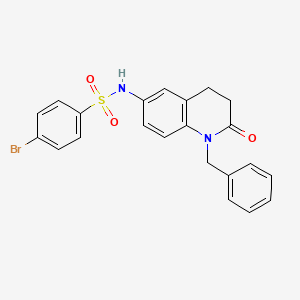

![4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2423576.png)

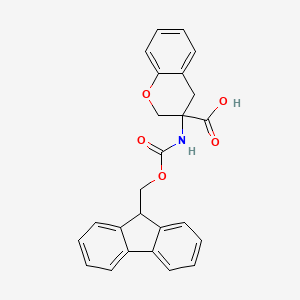

![1-[(3S,4S)-4-(Phenylmethoxycarbonylaminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2423578.png)

![5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one](/img/structure/B2423584.png)

![diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate](/img/structure/B2423586.png)

![3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2423590.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2423592.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2423594.png)